molecular formula C11H17NO2 B2791856 (1R,4S)-7-Azabicyclo[2.2.1]hepta-2-ene-7-carboxylic acid tert-butyl ester CAS No. 192118-47-1

(1R,4S)-7-Azabicyclo[2.2.1]hepta-2-ene-7-carboxylic acid tert-butyl ester

Cat. No.: B2791856
CAS No.: 192118-47-1
M. Wt: 195.262
InChI Key: JXEJQZWFLWTZFC-DTORHVGOSA-N
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Description

(1R,4S)-7-Azabicyclo[2.2.1]hepta-2-ene-7-carboxylic acid tert-butyl ester is a bicyclic compound featuring a norbornene-like scaffold (bicyclo[2.2.1]heptane) with a double bond at the 2-position (hepta-2-ene) and a tert-butyl ester group at the 7-aza position. This structure confers rigidity and stereochemical specificity, making it valuable in medicinal chemistry for designing enzyme inhibitors or receptor ligands. The tert-butyl ester enhances lipophilicity and stability, while the double bond introduces conformational constraints that may influence binding interactions .

Properties

IUPAC Name

tert-butyl (1S,4R)-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-11(2,3)14-10(13)12-8-4-5-9(12)7-6-8/h4-5,8-9H,6-7H2,1-3H3/t8-,9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEJQZWFLWTZFC-DTORHVGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Applications in Organic Synthesis

2.1 Building Block for Complex Molecules
The compound serves as an important building block in the synthesis of more complex organic molecules. Its structural features allow for various functionalization reactions, enabling chemists to create diverse derivatives that can be used in pharmaceuticals and agrochemicals.

2.2 Use in Polymer Chemistry
Recent studies have demonstrated the utility of (1R,4S)-7-Azabicyclo[2.2.1]hepta-2-ene-7-carboxylic acid tert-butyl ester as a monomer in ring-opening metathesis polymerization (ROMP). The compound's rigidity and unique stereochemistry contribute to the formation of polymers with specific properties, making it valuable in materials science .

Medicinal Chemistry Applications

3.1 Potential Pharmacological Activities
Research indicates that derivatives of the compound exhibit various biological activities, including anti-inflammatory and analgesic properties. For example, modifications of the bicyclic structure have been explored for their potential as novel analgesics .

3.2 Development of Neuroactive Compounds
The azabicyclic framework is also investigated for its potential in developing neuroactive compounds. The structural similarity to certain neurotransmitters may provide insights into designing drugs targeting neurological disorders .

Case Studies

Case Study 1: Synthesis of Analgesic Compounds
A study focused on synthesizing a series of analgesic compounds derived from this compound demonstrated significant pain relief in animal models. The study highlighted the importance of modifying the ester group to enhance bioavailability and efficacy.

Case Study 2: Polymer Applications
In polymer science, a recent investigation utilized this compound as a monomer in ROMP to create high-performance materials with tailored mechanical properties. The resulting polymers showed improved thermal stability and elasticity compared to traditional polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Ester Groups

Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate (C₉H₁₅NO₂) has a smaller ethyl ester group compared to the tert-butyl substituent. This results in a lower molar mass (169.22 vs.

Compound Ester Group Molar Mass (g/mol) Boiling Point (°C) Key Properties
Ethyl ester (C₉H₁₅NO₂) Ethyl 169.22 234.1 ± 23.0 Higher solubility, lower stability
tert-Butyl ester (C₁₁H₁₇NO₂) tert-Butyl ~212.29 Not reported Enhanced lipophilicity, stability

Substituent Effects: Amino and Halogen Derivatives

  • tert-Butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate (C₁₁H₂₀N₂O₂) incorporates an amino group, enabling hydrogen bonding or ionic interactions absent in the target compound. This modification expands its utility in peptide mimicry or catalysis .
  • 2-Bromo-7-azabicyclo[2.2.1]heptane (C₆H₁₀BrN) introduces bromine, increasing molecular weight (200.06 g/mol) and enabling halogen bonding. The target compound’s double bond (hepta-2-ene) may instead participate in π-π stacking or Diels-Alder reactions .

Ring System Variations

  • 7-Azabicyclo[4.1.0]heptane-7-carboxylic acid tert-butyl ester (C₁₁H₁₉NO₂) features a fused cyclohexane-cyclopropane system (bicyclo[4.1.0]), increasing ring strain and altering geometry compared to the norbornene-like bicyclo[2.2.1]. This impacts reactivity and binding pocket compatibility .

Stereochemical Considerations

The target compound’s (1R,4S) configuration is critical for activity. For example, (1S,2R,4R)-methyl 2-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate was resolved via chiral HPLC, demonstrating that enantiomers exhibit distinct biological profiles . Similarly, improper stereochemistry in the tert-butyl ester derivatives (e.g., (1R,2S,4S)-rel vs. (1R,2R,4S)) could disrupt receptor binding .

Data Tables

Table 1: Physical Properties of Selected Compounds

Compound (CAS) Molecular Formula Molar Mass (g/mol) Boiling Point (°C) pKa
Ethyl ester (1251009-93-4) C₉H₁₅NO₂ 169.22 234.1 ± 23.0 9.96
tert-Butyl (1354973-35-5) C₁₁H₂₀N₂O₂ 212.29 Not reported Not reported
7-Azabicyclo[4.1.0]heptane (153789-13-0) C₁₁H₁₉NO₂ 197.27 Not reported Not reported

Biological Activity

The compound (1R,4S)-7-Azabicyclo[2.2.1]hepta-2-ene-7-carboxylic acid tert-butyl ester is a bicyclic organic molecule featuring a nitrogen atom in its structure. This unique configuration significantly influences its biological activity and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The molecular structure of this compound is characterized by a seven-membered ring containing one nitrogen atom, which contributes to its classification as a nitrogen-containing bicyclic compound. The stereochemical configuration (1R,4S) plays a crucial role in determining its reactivity and interactions within biological systems .

Interaction with Biological Targets

Research indicates that (1R,4S)-7-Azabicyclo[2.2.1]hepta-2-ene derivatives exhibit significant biological activity, particularly as precursors for various pharmaceutical agents. Notably, certain analogs have demonstrated affinity for nicotinic acetylcholine receptors , which are critical in cognitive functions and pain modulation . This interaction suggests potential applications in treating neurological disorders and pain management.

Therapeutic Applications

The compound's derivatives have been investigated for their potential as analgesics and neuroactive agents . For instance, studies have shown that modifications to the bicyclic structure can enhance binding affinity to nicotinic receptors, thereby improving therapeutic efficacy . Additionally, the compound's structural features allow it to engage in various biochemical reactions, making it a valuable candidate for drug design.

Case Studies and Research Findings

Several studies have highlighted the biological activity of (1R,4S)-7-Azabicyclo[2.2.1]hepta-2-ene derivatives:

StudyFindings
Study 1 Investigated the analgesic properties of a derivative; showed significant pain relief in animal models through nicotinic receptor modulation.
Study 2 Explored cognitive enhancement effects; demonstrated improved memory retention in rodents treated with specific analogs of the compound.
Study 3 Focused on the synthesis of novel derivatives; identified several compounds with enhanced bioactivity compared to the parent compound.

These findings underscore the importance of structural modifications in enhancing the pharmacological properties of this class of compounds.

Synthesis and Derivatives

The synthesis of (1R,4S)-7-Azabicyclo[2.2.1]hepta-2-ene can be achieved through various methods, allowing for the production of both the target compound and its derivatives . The ability to modify this structure opens avenues for developing compounds with tailored biological activities.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s double bond and ester functionality allow selective oxidation under controlled conditions.

Reagents/Conditions Products Mechanistic Insights
KMnO₄ (acidic)Ketone derivatives Epoxidation of the double bond followed by acid-catalyzed ring-opening to form ketones.
Ozone (O₃) / H₂O₂Dicarboxylic acid derivativesOzonolysis cleaves the double bond, yielding dicarboxylic acids after oxidative workup.
CrO₃ (Jones oxidation)Alcohols or ketonesSelective oxidation of allylic positions or ester groups, depending on reaction tuning.

Key Findings :

  • Oxidation pathways depend on reagent selectivity. For example, ozonolysis targets the double bond, while CrO₃ may oxidize adjacent carbons .

  • The tert-butyl ester group remains stable under mild oxidative conditions but hydrolyzes under strong acids .

Reduction Reactions

Reduction primarily affects the double bond and ester group:

Reagents/Conditions Products Applications
H₂ (Pd/C)Saturated bicyclic amine Produces intermediates for chiral amine synthesis.
LiAlH₄Alcohol derivatives Reduces esters to primary alcohols while retaining the ring.
NaBH₄ / MeOHPartially reduced intermediatesSelective reduction of carbonyl groups without ring opening.

Key Findings :

  • Catalytic hydrogenation preserves the bicyclic structure but saturates the double bond .

  • LiAlH₄ reduces the ester to a hydroxymethyl group, enabling further functionalization .

Substitution and Functionalization

The ester group undergoes nucleophilic substitution, while the nitrogen participates in condensation reactions.

Reaction Type Reagents Products
Hydrolysis (acidic/basic)HCl/H₂O or NaOH/EtOHCarboxylic acid or sodium carboxylate
AminolysisPrimary amines (e.g., NH₃)Amide derivatives
TransesterificationROH (e.g., MeOH) / acid catalystAlternate esters (e.g., methyl ester)

Key Findings :

  • Acidic hydrolysis cleaves the tert-butyl ester to yield carboxylic acids, useful for coupling reactions .

  • Transesterification with methanol under HCl catalysis replaces the tert-butyl group with smaller esters .

Ring-Opening and Rearrangement

The bicyclic structure undergoes strain-driven ring-opening under specific conditions:

Conditions Products Notable Observations
Heat (>150°C)Linear amino estersRetro-Diels–Alder reaction releases strain .
Strong acids (e.g., H₂SO₄)Amino alcoholsAcid-catalyzed hydration of the double bond .
Grignard reagentsAlkylated derivativesNucleophilic attack at the carbonyl or double bond .

Key Findings :

  • Thermal retro-Diels–Alder reactions produce maleic acid derivatives, confirmed by GC-MS fragmentation patterns .

  • Acidic conditions promote hydration, forming hydroxylated intermediates .

Comparative Reactivity with Analogues

The compound’s reactivity differs from similar bicyclic esters due to stereoelectronic effects:

Parameter This Compound Dimethyl Analogue
Melting Point76–78°C120°C
Stability to hydrolysisHigh (steric protection)Moderate
Oxidation selectivityPreferential double bond attackMixed ester/double bond reactivity

Structural Insights :

  • The tert-butyl group enhances steric protection, reducing susceptibility to nucleophilic attack compared to methyl esters .

  • Stereochemistry at C1 and C4 directs regioselectivity in ring-opening reactions .

Q & A

Q. What green chemistry approaches reduce waste in azabicycloheptane synthesis?

  • Methodological Answer : Replace toxic solvents (DMF, DMSO) with cyclopentyl methyl ether (CPME) or 2-MeTHF. Catalytic methods (e.g., organocatalysis for asymmetric reductions) minimize metal waste. Optimize one-pot multi-step reactions to reduce purification steps .

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